Ac4GalNAlk Labeling Efficiency is Boosted >100-Fold by mut-AGX1 Co-Expression Compared to Native AGX1
Ac4GalNAlk is a weak substrate for the native human UDP-GlcNAc/UDP-GalNAc pyrophosphorylase (AGX1), but co-expression of an engineered mut-AGX1 enhances bioorthogonal cell surface labeling by up to two orders of magnitude (≥100-fold increase) [1]. In contrast, labeling by the control MCR Ac4ManNAlk remains unchanged under identical conditions, confirming the specific bottleneck for GalNAc-derived reporters [2].
| Evidence Dimension | Bioorthogonal cell surface labeling intensity (via CuAAC) |
|---|---|
| Target Compound Data | Ac4GalNAlk + mut-AGX1: ≥100-fold signal increase vs. native AGX1 |
| Comparator Or Baseline | Ac4GalNAlk with native AGX1 expression (baseline); Ac4ManNAlk ± mut-AGX1 |
| Quantified Difference | ≥100-fold increase with mut-AGX1; Ac4ManNAlk labeling unchanged |
| Conditions | K-562 cells, 10-50 μM Ac4GalNAlk, on-cell CuAAC with CF680-picolyl azide, in-gel fluorescence [1][2] |
Why This Matters
This >100-fold tunable enhancement allows researchers to specifically amplify Ac4GalNAlk-derived signals in mut-AGX1-expressing cells, enabling detection of low-abundance glycoproteins and providing an orthogonal activation mechanism not available with azide reporters.
- [1] Cioce A, et al. Optimization of Metabolic Oligosaccharide Engineering with Ac4GalNAlk and Ac4GlcNAlk by an Engineered Pyrophosphorylase. ACS Chem Biol. 2021;16(10):1961-1967. View Source
- [2] Cioce A, et al. Figure 3: mut-AGX1 enables efficient metabolic labeling. ACS Chem Biol. 2021. View Source
